molecular formula C14H13BrClNO7 B101029 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide CAS No. 18656-89-8

5-Bromo-4-chloro-3-indolyl beta-d-glucuronide

Cat. No. B101029
CAS RN: 18656-89-8
M. Wt: 422.61 g/mol
InChI Key: DHJFFLKPAYHPHU-BYNIDDHOSA-N
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Description

5-Bromo-4-chloro-3-indolyl beta-d-glucuronide is a synthetic substrate that has been utilized in histochemical studies to demonstrate the activity of the enzyme beta-d-glucuronidase in mammalian tissues. This substrate offers a specific reaction that can be easily distinguished from other glycosidases, which is advantageous for studying the enzyme's distribution in both normal and pathological conditions .

Synthesis Analysis

The synthesis of related substrates for beta-d-glucuronidase has been described in the literature. For instance, the synthesis of 6-bromo-2-naphthyl beta-d-glucopyruronoside is detailed, providing a method for histochemical demonstrations of beta-d-glucuronidase activity . Additionally, enzyme-assisted synthesis has been employed to create glucuronides of various aglycons, using rat liver microsomes as catalysts. This process has been shown to be regio- and stereoselective, yielding high-purity products in substantial yields .

Molecular Structure Analysis

The molecular structure of 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide is not explicitly detailed in the provided papers. However, the structural characterization of similar glucuronides has been achieved using techniques such as UV and IR spectra, FAB-MS, and NMR spectroscopy. These methods confirm the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reaction involving 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide for detecting beta-d-glucuronidase does not require additional steps such as the use of ferri-ferrocyanide or a final coupling step, which simplifies the histochemical procedure. The reaction specificity is enhanced by the use of inhibitors like lactone to distinguish it from other glycosidases .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Bromo-4-chloro-3-indolyl beta-d-glucuronide are not directly reported, the properties of substrates for beta-d-glucuronidase can be inferred. These substrates generally demonstrate optimal activity within a pH range of 4.0 to 5.4, indicating their stability and reactivity under acidic conditions. The histochemical application of these substrates also suggests their solubility and reactivity in biological tissues .

Scientific Research Applications

Identification in Microbiology

5-Bromo-4-chloro-3-indolyl beta-D-glucuronide is used for the rapid and specific identification of bacteria such as Escherichia coli in various samples. It serves as a chromogenic substrate in mediums for distinguishing bacterial colonies based on their color changes. For instance, its effectiveness has been demonstrated in identifying E. coli in the sanitary analysis of shellfish and wastewater, showing only a small percentage of false-negative and false-positive results (Watkins et al., 1988).

Enzyme Activity Visualization

This compound is essential in visualizing enzyme activities, such as beta-glucuronidase, in various tissues. It's used in histochemical methods to locate beta-glucuronidase activity in mammalian tissues, providing specific reactions without the need for additional steps like ferri-ferrocyanide or coupling. This application is significant in understanding enzyme distributions and activities in normal and pathological conditions (Pearson et al., 1967).

Biotechnological Research

In biotechnology, 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide is used in assays to study enzymes like glucuronoyl esterases, which have potential applications in biomass conversion. The compound allows for qualitative and quantitative analysis of enzyme activity, which is crucial for advancing research in enzyme function and potential industrial applications (Fraňová et al., 2016).

Detection in Food and Environmental Samples

This chromogenic substrate is widely used in the food industry and environmental monitoring for detecting E. coli and other bacteria in samples like ground beef and nonpotable water. Its capacity to differentiate between beta-glucuronidase positive and negative colonies aids in rapid and accurate bacterial identification, essential for ensuring food safety and environmental health (Restaino et al., 1990).

Future Directions

The future directions of research involving 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide could involve further exploration of its use as a chromogenic substrate for β-glucuronidase. This could include studies on its effectiveness compared to other substrates, as well as its potential applications in various fields .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO7/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJFFLKPAYHPHU-BYNIDDHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940105
Record name 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloro-3-indolyl beta-d-glucuronide

CAS RN

18656-89-8
Record name 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18656-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide
Reactant of Route 2
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide
Reactant of Route 3
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide
Reactant of Route 4
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide
Reactant of Route 5
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide
Reactant of Route 6
5-Bromo-4-chloro-3-indolyl beta-d-glucuronide

Citations

For This Compound
909
Citations
H Kodaka, M Ishikawa, M Iwata… - Journal of clinical …, 1995 - Am Soc Microbiol
A new medium containing 5-bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt (Glu agar) for Escherichia coli and a new medium containing 5-bromo-3-indolyl-…
Number of citations: 44 journals.asm.org
J Roth, WJ Ferguson - Biotechnology Advances, 1995 - elibrary.ru
… The beta-glucuronidase substrate 5-bromo-4-chloro-3-indolyl- beta-D-glucuronide, which produces an indigo blue precipitate when reacted upon by beta-glucuronidase may be used …
Number of citations: 1 elibrary.ru
TJ Donovan, S Gallacher, NJ Andrews… - … disease and public …, 1998 - europepmc.org
… The use of the chromogenic medium BCIG (5-bromo-4-chloro-3-indolyl-beta-D glucuronide) agar incubated at 44 degrees C to confirm first stage tests was also found to give equivalent …
Number of citations: 75 europepmc.org
ISO 16649-2 - 2001 - International Organization for …
Number of citations: 49
EN ISO - International Organization for Standardization: Geneva …, 2001
Number of citations: 17
International Organization for Standardisation - 2001 - ISO
Number of citations: 2
ISO - ISO Norm 16649-2: 2001, 2001 - International Organization for …
Number of citations: 2
ISO (International Organization for … - 2015 - International Organization for …
Number of citations: 2
ISO Standard - International Organization for Standardization, Geneva …, 2009
Number of citations: 2
European Committee for Standardization - 2001 - European Committee for …
Number of citations: 2

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